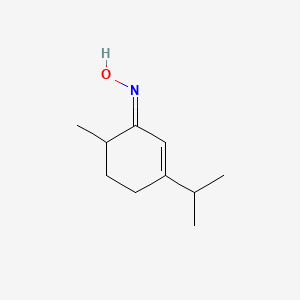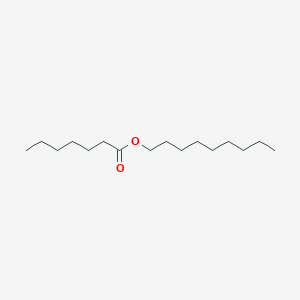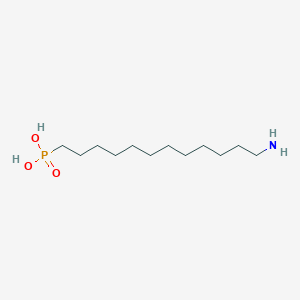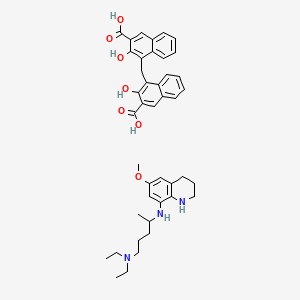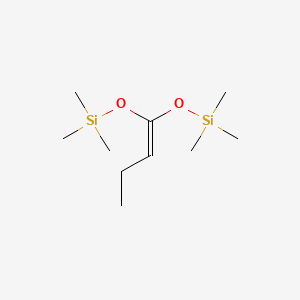
1,1-bis-(Trimethylsilyloxy)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-bis-(Trimethylsilyloxy)-1-butene is an organosilicon compound characterized by the presence of two trimethylsilyloxy groups attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-bis-(Trimethylsilyloxy)-1-butene can be synthesized through the reaction of 1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyloxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1-bis-(Trimethylsilyloxy)-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-bis-(Trimethylsilyloxy)-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be utilized in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins, due to its ability to impart desirable properties like flexibility and thermal stability.
Mecanismo De Acción
The mechanism by which 1,1-bis-(Trimethylsilyloxy)-1-butene exerts its effects involves the interaction of the trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates and products, facilitating the desired chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-bis-(Trimethylsilyloxy)-1,3-butadiene
- 1,2-bis-(Trimethylsilyloxy)ethane
- 1,1-bis-(Trimethylsilyloxy)-1,3-butadiene
Uniqueness
1,1-bis-(Trimethylsilyloxy)-1-butene is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
85287-67-8 |
|---|---|
Fórmula molecular |
C10H24O2Si2 |
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylsilyloxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H24O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3 |
Clave InChI |
SAHQXLGIMJBFLB-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




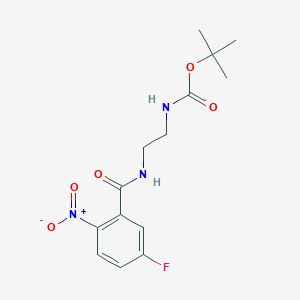
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
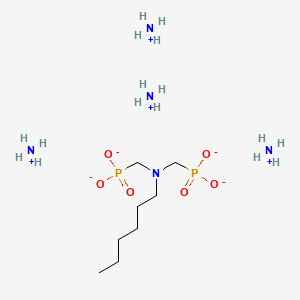
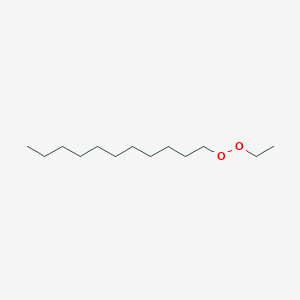
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
